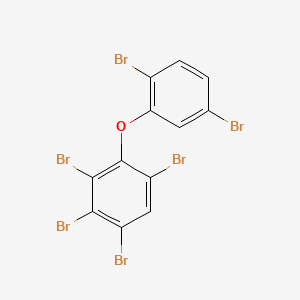

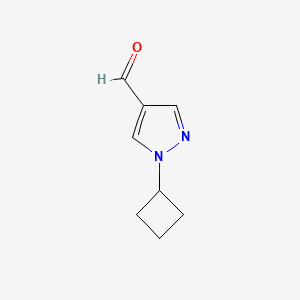

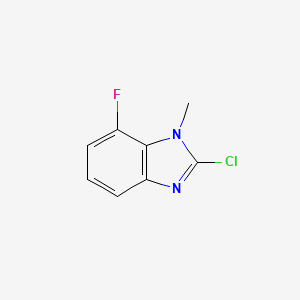

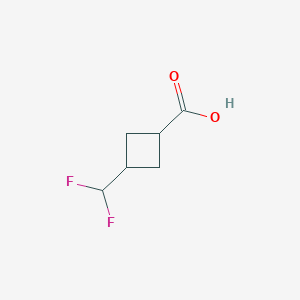

![molecular formula C13H20N2O3S B1432761 1,4-二氮杂双环[2.2.2]辛烷 4-甲苯磺酸盐 CAS No. 34985-57-4](/img/structure/B1432761.png)

1,4-二氮杂双环[2.2.2]辛烷 4-甲苯磺酸盐

描述

1,4-Diazabicyclo[2.2.2]octane, also known as DABCO, is a bicyclic organic compound. It is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity .

Synthesis Analysis

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester .Molecular Structure Analysis

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic . The acidity (pKa) in water for the conjugated acid is 3.0, 8.8 .科学研究应用

合成化学中的催化

1,4-二氮杂双环[2.2.2]辛烷衍生物的主要应用之一是催化,它们促进各种化学反应。例如,这些化合物已被用于人工核糖核酸酶的设计和合成,展示了它们在提高 RNA 水解效率中的作用。这些催化剂含有咪唑残基和 1,4-二氮杂双环[2.2.2]辛烷的双季铵盐环,表明它们在优化分子几何形状以获得最大核糖核酸酶活性方面很有用 (Konevetz 等人,2002)。

先进材料合成

该化合物还可在先进材料的合成中找到应用。例如,它已被用于碱辅助迈克尔加成反应中,这是一种用于非对映选择性和对映选择性碳-碳键形成的必要方法。这种反应机理对于天然产物和药物的合成至关重要,突出了 1,4-二氮杂双环[2.2.2]辛烷衍生物在材料合成中的多功能性 (Thirupathi 等人,2022)。

化学合成和稳定性

此外,这些化合物因其结构和物理化学性质而受到研究,特别是在芳基重氮磺酸盐的背景下。它们的合成、在芳基叠氮化物、卤化物和其他化合物生产中的应用,以及它们的爆炸安全性和稳定性都引起了极大的兴趣。这项研究强调了 1,4-二氮杂双环[2.2.2]辛烷衍生物在促进安全有效的化学合成中的作用 (Kassanova 等人,2022)。

作用机制

Target of Action

1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate, also known as 1,4-Diazabicyclo[2.2.2]octane tosilate, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of this compound are the reactants in these processes, where it acts as a catalyst or reagent .

Mode of Action

The mode of action of 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate involves its interaction with its targets through its nucleophilic properties . It is sufficiently basic to promote a variety of coupling reactions . The compound’s interaction with its targets results in the promotion of these reactions, leading to the formation of new compounds .

Biochemical Pathways

1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate affects various biochemical pathways. It is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, as well as in the synthesis of heterocyclic compounds . These transformations result in the formation of new compounds, affecting the downstream effects of these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[22It is known that the compound is soluble and hygroscopic , which may impact its bioavailability

Result of Action

The molecular and cellular effects of the action of 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate are primarily seen in the formation of new compounds through its role as a catalyst or reagent in various reactions . The compound’s nucleophilic properties allow it to interact with its targets and promote these reactions .

Action Environment

The action, efficacy, and stability of 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate can be influenced by environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment, such as reactants in a chemical reaction .

安全和危害

DABCO is harmful . It has a flash point of 62 °C . Precautionary measures include using personal protective equipment as required, removing all sources of ignition, avoiding dust formation, taking precautionary measures against static discharges, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, and avoiding release to the environment .

未来方向

Given its versatility and environmentally friendly nature, DABCO is likely to continue garnering interest for numerous organic transformations . Its applications in various processes for the synthesis of a wide array of molecules make it a promising catalyst and reagent in future organic synthesis .

属性

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H12N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-8-5-3-7(1)4-6-8/h2-5H,1H3,(H,8,9,10);1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQZSJVCHOHXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN2CCN1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93962-72-2 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane, bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93962-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。